molecular formula C10H6BrN3 B6201947 1-azido-4-bromonaphthalene CAS No. 49584-49-8

1-azido-4-bromonaphthalene

Cat. No. B6201947
CAS RN: 49584-49-8
M. Wt: 248.1
InChI Key:
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Description

1-Azido-4-bromonaphthalene (1-ABN) is an organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It is a white, crystalline solid that has a melting point of 135°C and a boiling point of 278°C. 1-ABN is a member of the naphthalene family and is composed of a single benzene ring with an azido and bromo substituents. It is a highly reactive compound and has been used in a variety of chemical transformations, with the most widely studied application being its use in the synthesis of novel compounds.

Scientific Research Applications

1-azido-4-bromonaphthalene has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It has been used in the synthesis of novel compounds, such as amino acids and peptides, as well as in the synthesis of polymers and other materials. 1-azido-4-bromonaphthalene is also used in the synthesis of drugs, such as antibiotics and anti-cancer agents. In addition, 1-azido-4-bromonaphthalene has been used in the synthesis of fluorescent dyes, which are used in a variety of imaging techniques.

Mechanism of Action

The mechanism of action of 1-azido-4-bromonaphthalene is not completely understood, but it is believed to involve the formation of an azide-bromide bond. This bond is formed when the nucleophile, in this case sodium azide, reacts with the aryl halide, in this case bromobenzene. The azide-bromide bond is then broken down by a nucleophilic substitution reaction, resulting in the formation of 1-azido-4-bromonaphthalene.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-azido-4-bromonaphthalene are not well understood, but it is believed to have a number of beneficial effects. It has been shown to increase the activity of enzymes involved in the metabolism of fatty acids and carbohydrates, as well as to increase the production of ATP. In addition, 1-azido-4-bromonaphthalene has been shown to have anti-inflammatory and antioxidant properties, as well as to inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

1-azido-4-bromonaphthalene has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 1-azido-4-bromonaphthalene is that it is relatively easy to synthesize and is relatively stable in a variety of solvents. In addition, 1-azido-4-bromonaphthalene is highly reactive and can be used in a variety of chemical transformations. However, 1-azido-4-bromonaphthalene is also highly toxic and should be handled with caution.

Future Directions

1-azido-4-bromonaphthalene is an important compound that has a number of potential applications in a variety of scientific fields. In the future, it is likely that 1-azido-4-bromonaphthalene will be used in the synthesis of novel compounds, such as drugs and polymers. In addition, 1-azido-4-bromonaphthalene could be used in the synthesis of fluorescent dyes for imaging techniques. It is also possible that 1-azido-4-bromonaphthalene could be used in the development of new materials and in the study of biochemical and physiological processes.

Synthesis Methods

1-azido-4-bromonaphthalene can be synthesized in a variety of ways, including the use of nucleophilic substitution reactions and the use of Grignard reagents. The most common method of synthesizing 1-azido-4-bromonaphthalene is through the use of a nucleophilic substitution reaction, which involves the reaction of an aryl halide with a nucleophile such as sodium azide. This reaction is typically carried out in an organic solvent such as toluene at a temperature of around 100°C. The reaction yields a white, crystalline solid, which is 1-azido-4-bromonaphthalene.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-azido-4-bromonaphthalene can be achieved through a two-step process involving the bromination of naphthalene followed by azidation of the resulting 4-bromonaphthalene.", "Starting Materials": [ "Naphthalene", "Bromine", "Sodium azide", "Sulfuric acid", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Bromination of Naphthalene", "Naphthalene is dissolved in a mixture of sulfuric acid and acetic acid.", "Bromine is added dropwise to the solution while stirring at room temperature.", "The reaction mixture is then heated to 50-60°C for 2-3 hours.", "The resulting 4-bromonaphthalene is isolated by filtration and washed with water.", "Step 2: Azidation of 4-Bromonaphthalene", "4-Bromonaphthalene is dissolved in a mixture of water and sodium azide.", "The reaction mixture is heated to reflux for 6-8 hours.", "The resulting 1-azido-4-bromonaphthalene is isolated by filtration and washed with water." ] }

CAS RN

49584-49-8

Molecular Formula

C10H6BrN3

Molecular Weight

248.1

Purity

95

Origin of Product

United States

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